molecular formula C16H14N2OS B11842399 3-(2-Methylphenyl)-2-(sulfanylmethyl)quinazolin-4(3H)-one CAS No. 61555-13-3

3-(2-Methylphenyl)-2-(sulfanylmethyl)quinazolin-4(3H)-one

Cat. No.: B11842399
CAS No.: 61555-13-3
M. Wt: 282.4 g/mol
InChI Key: HYBLEFFVJASQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative with a unique structure that includes a mercaptomethyl group and an o-tolyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of o-toluidine with isothiocyanates, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The quinazoline ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one
  • 2-(mercaptomethyl)-3-(p-tolyl)quinazolin-4(3H)-one
  • 2-(mercaptomethyl)-3-(m-tolyl)quinazolin-4(3H)-one

Uniqueness

2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological properties compared to its analogs.

Properties

CAS No.

61555-13-3

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(sulfanylmethyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2OS/c1-11-6-2-5-9-14(11)18-15(10-20)17-13-8-4-3-7-12(13)16(18)19/h2-9,20H,10H2,1H3

InChI Key

HYBLEFFVJASQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.